molecular formula C16H14F3NO3 B2991381 2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid CAS No. 2514942-07-3

2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid

Cat. No.: B2991381
CAS No.: 2514942-07-3
M. Wt: 325.287
InChI Key: KZXNRSJKLUETDN-UHFFFAOYSA-N
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Description

2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a trifluoromethoxy group attached to an aniline derivative, which is further functionalized with a benzyl group and an acetic acid side chain. The presence of the trifluoromethoxy group is a key feature, as this moiety is known to enhance key properties in bioactive molecules, including metabolic stability, lipophilicity, and membrane permeability . Trifluoromethyl-group-containing compounds are prevalent in pharmaceuticals, making up a substantial portion of FDA-approved drugs, which underscores the utility of such building blocks in developing new therapeutic agents . This compound is structurally related to the fenamate class of molecules, which are N-substituted anthranilic acid derivatives known for their diverse biological activity . Fenamates are historically used as non-steroidal anti-inflammatory drugs (NSAIDs) that work by inhibiting cyclooxygenase (COX) enzymes . Beyond COX inhibition, fenamates and related structures have been shown to modulate a wide array of ion channels, including Slo2.1 potassium channels and calcium-activated chloride channels . The specific combination of the N-benzyl and 3-(trifluoromethoxy) substituents on this anilinoacetic acid scaffold makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active compounds targeting inflammation, pain, and ion channel-related disorders. This product is intended for research and development applications in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[N-benzyl-3-(trifluoromethoxy)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c17-16(18,19)23-14-8-4-7-13(9-14)20(11-15(21)22)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXNRSJKLUETDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    N-Benzylation of 3-(trifluoromethoxy)aniline: This step involves the reaction of 3-(trifluoromethoxy)aniline with benzyl chloride in the presence of a base such as potassium carbonate to form N-benzyl-3-(trifluoromethoxy)aniline.

    Acylation: The N-benzyl-3-(trifluoromethoxy)aniline is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The benzyl and acetic acid moieties contribute to the overall pharmacokinetic and pharmacodynamic properties of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

α-Amino-2-(trifluoromethoxy)benzeneacetic Acid (CAS 50845-77-7)
  • Structure: Lacks the N-benzyl group but retains the trifluoromethoxy and α-amino-acetic acid moieties.
  • Properties: Predicted pKa = 1.66 (acidic due to the α-amino and carboxylic acid groups), density = 1.454 g/cm³ .
Ethyl 2-((4-(trifluoromethoxy)phenyl)amino)acetate (CAS 306935-79-5)
  • Similarity Score : 0.84 (structural similarity) .
  • Key Difference : The ester group increases lipophilicity (higher logP), favoring passive diffusion across membranes. However, the lack of a benzyl group may reduce target affinity in receptor-binding assays.

Functional Group Modifications

2-((2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl)sulfonyl)acetic Acid
  • Structure : Replaces trifluoromethoxy with trifluoromethyl (-CF₃) and introduces a sulfonyl group.
  • Properties : Higher acidity due to the sulfonyl group; priced at $918/500mg (95% purity) .
2-Amino-2-(3-methylphenyl)acetic Acid (CAS 187979-43-7)
  • Structure : Methyl substituent instead of trifluoromethoxy; lacks benzyl and fluorine atoms.
  • Properties : Lower electronegativity and metabolic stability due to the absence of fluorine .
  • Key Difference : Simplified structure may ease synthesis but diminishes resistance to oxidative degradation.

Heterocyclic Analogues

6-Bromo-3-(trifluoromethoxy)pyridin-2-amine (CAS 1361825-47-9)
  • Structure : Pyridine ring replaces benzene; bromo and trifluoromethoxy substituents.

Tabulated Comparison of Key Compounds

Compound Name Substituents pKa Density (g/cm³) Key Feature
2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid N-Benzyl, -OCF₃, acetic acid N/A N/A High lipophilicity, metabolic stability
α-Amino-2-(trifluoromethoxy)benzeneacetic acid -OCF₃, α-amino-acetic acid 1.66 1.454 High acidity, no benzyl group
Ethyl 2-((4-(trifluoromethoxy)phenyl)amino)acetate -OCF₃, ethyl ester N/A N/A Enhanced logP, ester prodrug
2-((2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl)sulfonyl)acetic acid -CF₃, sulfonyl-acetic acid N/A N/A High solubility, costly synthesis

Biological Activity

2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid, with the CAS Number 2514942-07-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzyl group attached to an aniline derivative with a trifluoromethoxy substituent. This unique structure contributes to its reactivity and biological interactions.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its role as an enzyme inhibitor. Enzyme inhibitors can modulate various biochemical pathways, making them valuable in drug development.

  • Mechanism of Action : The compound may bind to the active site of specific enzymes, inhibiting their catalytic activity. This interaction can prevent substrate binding and alter metabolic processes.
  • Case Study : A study demonstrated that similar compounds with an aniline structure exhibited significant inhibition against elastase, a serine protease involved in inflammation and tissue remodeling. The structure-activity relationship (SAR) indicated that modifications in the aromatic rings could enhance inhibitory potency .

Therapeutic Applications

The therapeutic applications of this compound are under investigation, particularly for its anti-inflammatory and anticancer properties.

  • Anti-inflammatory Potential : Compounds with similar structures have shown promise in reducing inflammatory markers in vitro. For instance, derivatives of aniline have been linked to decreased production of pro-inflammatory cytokines in cell cultures .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest, which are critical pathways for cancer treatment .

Comparative Studies

A comparative analysis with other related compounds reveals the unique biological profile of this compound.

CompoundStructureBiological ActivityIC50 Value
Compound ASimilar AnilineElastase Inhibitor60.4 µM
Compound BTrifluoromethyl AnilineCytotoxicity25 µM
This compoundUnique StructureUnder InvestigationTBD

The specific mechanism by which this compound exerts its biological effects is still being elucidated. However, it likely involves:

  • Binding Interactions : The trifluoromethoxy group may enhance hydrophobic interactions with enzyme active sites.
  • Modulation of Signaling Pathways : The compound might influence pathways related to inflammation and cell proliferation through receptor interactions.

Q & A

Basic: How can researchers optimize the synthesis of 2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid to achieve high purity and yield?

Methodological Answer:
Synthesis optimization for this compound involves a two-step approach:

Benzylation and Trifluoromethoxy Introduction : Start with 3-(trifluoromethoxy)aniline and benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the N-benzyl intermediate. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Acetic Acid Sidechain Attachment : Use a nucleophilic substitution or coupling reagent (e.g., EDC/HOBt) to attach the acetic acid moiety. Purify via column chromatography (≥95% purity) and confirm yield using HPLC with a C18 column .
Key Considerations :

  • Control temperature (60–80°C) to avoid trifluoromethoxy group degradation.
  • Use anhydrous solvents to minimize hydrolysis of intermediates.

Basic: What analytical techniques are recommended for characterizing the trifluoromethoxy group in this compound?

Methodological Answer:

  • ¹⁹F NMR Spectroscopy : Primary tool for confirming the presence and chemical environment of the trifluoromethoxy (-OCF₃) group. Compare chemical shifts to reference compounds (e.g., δ -55 to -60 ppm in CDCl₃) .
  • FT-IR Spectroscopy : Identify the C-F stretching vibrations (~1150–1250 cm⁻¹) and ether linkages (~1050–1150 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to validate the structure .

Advanced: How should researchers address conflicting data between computational predictions and experimental results regarding the compound's reactivity?

Methodological Answer:

Re-examine Computational Models :

  • Validate density functional theory (DFT) parameters (e.g., B3LYP/6-31G*) for the trifluoromethoxy group, which may require adjusted basis sets due to electron-withdrawing effects .

Experimental Replication :

  • Conduct kinetic studies under controlled conditions (e.g., inert atmosphere) to isolate variables affecting reactivity.

Cross-Validation :

  • Compare results with structurally similar compounds (e.g., 4-methyl-2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid) to identify systemic discrepancies .

Advanced: What methodologies are effective in studying the compound's interaction with biological targets?

Methodological Answer:

Molecular Docking :

  • Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on the acetic acid moiety’s electrostatic properties. Validate with free-energy perturbation calculations .

In Vitro Assays :

  • Perform fluorescence polarization assays to measure binding affinity (Kd) to target proteins. Include controls with trifluoromethoxy-free analogs to isolate group-specific effects .

Metabolic Stability Testing :

  • Use hepatic microsomes (human/rat) to assess oxidative degradation of the trifluoromethoxy group via LC-MS/MS .

Basic: What are the key considerations for ensuring the compound's stability under various experimental conditions?

Methodological Answer:

  • Storage : Store at -20°C in amber vials under argon to prevent hydrolysis of the trifluoromethoxy group. Avoid aqueous buffers unless stabilized with 1–5% DMSO .
  • pH Sensitivity : Maintain pH 6–8 in solution to prevent acetic acid deprotonation and aggregation.
  • Light Exposure : Shield from UV light to avoid photodegradation, confirmed via accelerated stability testing (ICH Q1A guidelines) .

Advanced: How can researchers design factorial experiments to evaluate the compound’s catalytic or inhibitory effects?

Methodological Answer:

Factor Selection :

  • Independent variables: Concentration (0.1–10 mM), temperature (25–37°C), and solvent polarity (DMSO vs. ethanol).

Response Surface Methodology (RSM) :

  • Use a central composite design to model nonlinear interactions between variables. Analyze via ANOVA to identify significant factors (p < 0.05) .

Validation :

  • Replicate optimal conditions (e.g., 5 mM in ethanol at 30°C) across three batches to confirm reproducibility.

Advanced: What strategies resolve discrepancies in HPLC purity data across different laboratories?

Methodological Answer:

Standardized Protocols :

  • Harmonize column type (C18, 5 µm), mobile phase (acetonitrile/0.1% TFA), and flow rate (1 mL/min) across labs .

Cross-Lab Calibration :

  • Share a reference sample (e.g., 4-nitro-2-(trifluoromethyl)benzoic acid) to calibrate retention times and detector sensitivity .

Impurity Profiling :

  • Use LC-QTOF-MS to identify trace byproducts (e.g., debenzylated analogs) contributing to variability .

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